molecular formula C15H14FN3O2 B2441543 N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide CAS No. 2380173-54-4

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide

カタログ番号 B2441543
CAS番号: 2380173-54-4
分子量: 287.294
InChIキー: LJYDCEGTXRLHLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a potential treatment for non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.

作用機序

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide selectively targets mutant forms of EGFR by irreversibly binding to the ATP-binding pocket of the enzyme. This binding inhibits the autophosphorylation of EGFR, which is necessary for downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR signaling, this compound induces apoptosis and inhibits cell proliferation in NSCLC cells that harbor EGFR mutations.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. In preclinical studies, this compound has demonstrated a significant reduction in tumor growth and prolonged survival in mouse models of NSCLC. In clinical trials, this compound has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. This compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.

実験室実験の利点と制限

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has several advantages for use in lab experiments. This compound has been extensively studied in preclinical and clinical trials, and it has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. Additionally, this compound has a favorable safety profile, which makes it a promising candidate for further development as a cancer treatment. However, there are also limitations to using this compound in lab experiments. This compound is highly specific for mutant forms of EGFR, which limits its potential use in other types of cancer. Additionally, the irreversibility of this compound binding to EGFR may limit its potential for combination therapy with other drugs.

将来の方向性

There are several future directions for the development of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide as a cancer treatment. One potential direction is the combination of this compound with other targeted therapies or immunotherapies to improve its efficacy. Another direction is the development of this compound for use in other types of cancer that may have mutations in the EGFR pathway. Additionally, there is ongoing research into the mechanisms of resistance to this compound, which may lead to the development of new drugs that can overcome this resistance. Overall, the promising results of this compound in preclinical and clinical studies make it a promising candidate for further development as a cancer treatment.

合成法

The synthesis of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves a multi-step process that includes the reaction of 2-fluoroaniline with 4-bromopyridine to form N-(2-fluorophenyl)-4-bromopyridin-3-amine. This intermediate is then reacted with 3-chloroazetidine-1-carboxylic acid to form the desired product, this compound. This synthesis method has been optimized to produce high yields of pure product.

科学的研究の応用

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of NSCLC. This compound has been shown to selectively inhibit mutant forms of EGFR, which are commonly found in NSCLC patients. In preclinical studies, this compound has demonstrated potent antitumor activity against NSCLC cell lines that harbor EGFR mutations. In clinical trials, this compound has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.

特性

IUPAC Name

N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYDCEGTXRLHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。